molecular formula C13H15ClN2O2 B13617006 2-Chloro-3-ethyl-6-isopropoxyquinazolin-4(3H)-one

2-Chloro-3-ethyl-6-isopropoxyquinazolin-4(3H)-one

Cat. No.: B13617006
M. Wt: 266.72 g/mol
InChI Key: PEFYOGQWAYHWIF-UHFFFAOYSA-N
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Description

2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloro group, an ethyl group, and a propan-2-yloxy group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro group.

    Cyclization: The chlorinated aniline undergoes cyclization with an appropriate aldehyde or ketone to form the quinazolinone core.

    Alkylation: The quinazolinone core is then alkylated with ethyl and propan-2-yloxy groups under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.

    Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Products with hydroxyl groups replacing the propan-2-yloxy group.

Scientific Research Applications

2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-ethylquinazolin-4-one: Lacks the propan-2-yloxy group.

    3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the chloro group.

    2-chloro-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the ethyl group.

Uniqueness

2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is unique due to the presence of all three substituents (chloro, ethyl, and propan-2-yloxy) on the quinazolinone core

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

2-chloro-3-ethyl-6-propan-2-yloxyquinazolin-4-one

InChI

InChI=1S/C13H15ClN2O2/c1-4-16-12(17)10-7-9(18-8(2)3)5-6-11(10)15-13(16)14/h5-8H,4H2,1-3H3

InChI Key

PEFYOGQWAYHWIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)OC(C)C)N=C1Cl

Origin of Product

United States

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